2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid is a compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a difluorophenyl group attached to a propanoic acid backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced by reacting benzyl chloroformate with an amino acid derivative under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The propanoic acid backbone allows for interactions with various biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of difluoro.
2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid: Similar structure but with a single fluorine atom.
Uniqueness
The presence of the difluorophenyl group in 2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid imparts unique chemical and biological properties, such as increased stability and enhanced binding affinity, making it distinct from its analogs.
Properties
Molecular Formula |
C17H15F2NO4 |
---|---|
Molecular Weight |
335.30 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H15F2NO4/c18-13-7-6-12(14(19)9-13)8-15(16(21)22)20-17(23)24-10-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,20,23)(H,21,22) |
InChI Key |
LBVDADAIUVLMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=C(C=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
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